6-Bromo-2-fluoro-3-iodobenzotrifluoride
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Overview
Description
6-Bromo-2-fluoro-3-iodobenzotrifluoride is a halogenated aromatic compound with the molecular formula C7H2BrF4I. It is characterized by the presence of bromine, fluorine, iodine, and trifluoromethyl groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 6-Bromo-2-fluoro-3-iodobenzotrifluoride typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the sequential halogenation of a benzene derivative. For example, starting with a trifluoromethylbenzene, bromination, fluorination, and iodination can be carried out under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
6-Bromo-2-fluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using reagents like organometallic compounds or nucleophiles.
Coupling Reactions: This compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, organometallic reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-fluoro-3-iodobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound can be used in the design and synthesis of biologically active molecules, including potential pharmaceuticals. Its halogen atoms can be replaced with bioactive groups to create new drug candidates.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-iodobenzotrifluoride in chemical reactions involves the activation of the benzene ring by the electron-withdrawing trifluoromethyl group. This activation facilitates electrophilic aromatic substitution reactions. The halogen atoms can also participate in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-fluoro-3-iodobenzotrifluoride include:
1-Bromo-4-fluorobenzene: Lacks the trifluoromethyl and iodine groups, making it less reactive in certain coupling reactions.
4-Fluoroiodobenzene: Contains only fluorine and iodine, missing the bromine and trifluoromethyl groups, which limits its versatility in synthetic applications.
3-Bromobenzotrifluoride: Contains a trifluoromethyl group but lacks the additional halogen atoms, making it less complex.
The unique combination of halogen atoms and the trifluoromethyl group in this compound provides it with distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSJPAMZTAIHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(F)(F)F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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